molecular formula C11H17NO2 B14298199 Butyl 2-cyano-4-methylpent-2-enoate CAS No. 112232-45-8

Butyl 2-cyano-4-methylpent-2-enoate

Cat. No.: B14298199
CAS No.: 112232-45-8
M. Wt: 195.26 g/mol
InChI Key: WPAMPABFNVAYHI-UHFFFAOYSA-N
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Description

Butyl 2-cyano-4-methylpent-2-enoate is an organic compound with a unique structure that includes a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-cyano-4-methylpent-2-enoate typically involves the reaction of butyl acrylate with a cyano-containing reagent under controlled conditions. One common method is the Knoevenagel condensation, where butyl acrylate reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Butyl 2-cyano-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2-cyano-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 2-cyano-4-methylpent-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

    Butyl acrylate: Similar structure but lacks the cyano group.

    Methyl 2-cyano-4-methylpent-2-enoate: Similar structure but with a different ester group.

    Ethyl 2-cyano-4-methylpent-2-enoate: Similar structure but with a different ester group.

Uniqueness: Butyl 2-cyano-4-methylpent-2-enoate is unique due to the presence of both the cyano and ester functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112232-45-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

butyl 2-cyano-4-methylpent-2-enoate

InChI

InChI=1S/C11H17NO2/c1-4-5-6-14-11(13)10(8-12)7-9(2)3/h7,9H,4-6H2,1-3H3

InChI Key

WPAMPABFNVAYHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=CC(C)C)C#N

Origin of Product

United States

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